

Protocol for dissolving and storing QL47R for cell culture

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Compound of Interest

Compound Name: QL47R

Cat. No.: B12387366

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Application Notes and Protocols for QL47R

For Researchers, Scientists, and Drug Development Professionals

Introduction

QL47R is a potent and irreversible dual inhibitor of Bruton's tyrosine kinase (BTK) and bone marrow tyrosine kinase on chromosome X (BMX).^[1] By covalently modifying the cysteine residue (Cys481 in human BTK) within the ATP-binding site of these kinases, **QL47R** effectively blocks their activity.^[1] This inhibition disrupts downstream signaling pathways crucial for the proliferation and survival of certain cancer cells, particularly B-cell malignancies.^[1] These application notes provide a detailed protocol for the proper dissolution and storage of **QL47R** for use in cell culture experiments. Due to the compound's limited solubility, adherence to this protocol is critical for obtaining accurate and reproducible results.

Quantitative Data Summary

The following table summarizes the key quantitative data for **QL47R** based on available information.

Parameter	Value	Notes
Target(s)	BMX and BTK	Dual inhibitor
IC ₅₀ (BMX)	6.7 nM	In vitro kinase assay
IC ₅₀ (BTK)	6.6 nM	In vitro kinase assay
GI ₅₀ Range	120 - 490 nM	Against a panel of 8 B-cell cancer cell lines
Solubility (DMSO)	< 1 mg/mL	Described as insoluble or slightly soluble
Storage (Powder)	-20°C	

Experimental Protocols

Materials

- **QL47R** powder
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Sterile, nuclease-free microcentrifuge tubes
- Sterile, filtered pipette tips
- Vortex mixer
- Water bath or heat block (optional, for gentle warming)
- Complete cell culture medium, pre-warmed to 37°C
- Sterile 0.22 µm syringe filter (optional, for sterilization of stock solution)

Protocol for Preparation of **QL47R** Stock Solution

This protocol provides a generalized procedure for dissolving and storing **QL47R**, a compound with low aqueous solubility. It is crucial to handle the compound and solvents using aseptic techniques to prevent contamination of cell cultures.

- Pre-warming the Solvent: Gently warm the DMSO to room temperature if stored at 4°C.
- Weighing the Compound: In a sterile microcentrifuge tube, carefully weigh out the desired amount of **QL47R** powder. Perform this step in a chemical fume hood, wearing appropriate personal protective equipment (PPE).
- Initial Dissolution in DMSO:
 - Add a small volume of sterile DMSO to the microcentrifuge tube containing the **QL47R** powder to create a high-concentration stock solution (e.g., 1-10 mM).
 - Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
 - Visually inspect the solution for any undissolved particles. If particles remain, sonication or gentle warming (up to 37°C) for a short period may aid in dissolution. However, avoid excessive heating, which could degrade the compound. Given its poor solubility, achieving a completely clear solution at high concentrations may be challenging.
- Sterilization (Optional): If the stock solution needs to be sterile and was not prepared from sterile components in a sterile environment, it can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.
- Aliquoting and Storage:
 - Dispense the stock solution into smaller, single-use aliquots in sterile, nuclease-free microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.
 - Store the aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months). Protect the aliquots from light.

Protocol for Preparing Working Solutions in Cell Culture Medium

- Thawing the Stock Solution: Thaw a single aliquot of the **QL47R** stock solution at room temperature.

- Serial Dilution:
 - It is highly recommended to perform serial dilutions of the concentrated DMSO stock solution in pre-warmed (37°C) complete cell culture medium to reach the final desired working concentration.
 - Crucially, the final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.1%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
- Addition to Cell Culture:
 - Add the final working solution of **QL47R** to your cell culture plates.
 - Gently mix the contents of the wells to ensure even distribution of the compound.
- Important Considerations:
 - Due to the hydrophobic nature of **QL47R**, it may precipitate out of the aqueous cell culture medium over time, especially at higher concentrations. It is recommended to prepare fresh working solutions for each experiment.
 - Observe the cell culture medium for any signs of precipitation after adding the compound. If precipitation occurs, the effective concentration of the compound in solution will be lower than the calculated concentration.

Visualizations

Experimental Workflow

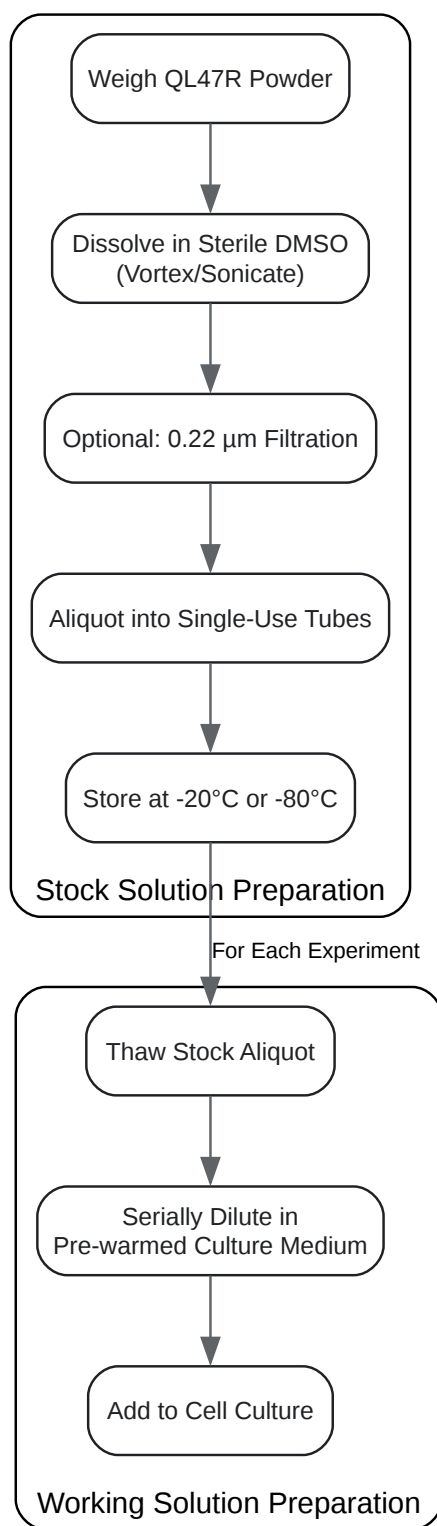


Diagram 1: Experimental Workflow for QL47R Preparation

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Caption: Workflow for preparing **QL47R** solutions.

Signaling Pathway

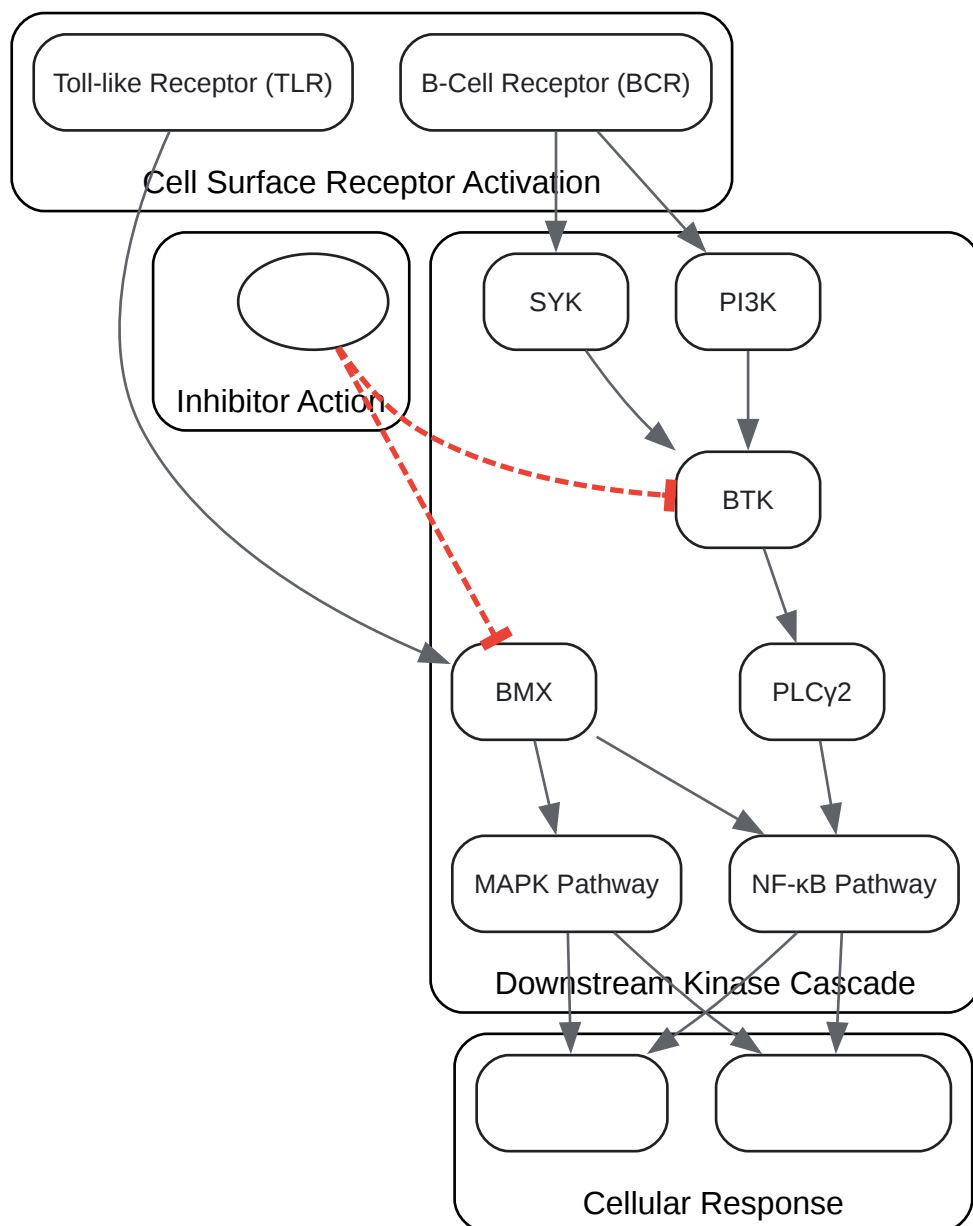


Diagram 2: Simplified BTK/BMX Signaling Pathway Inhibition by QL47R

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Caption: **QL47R** inhibits BTK and BMX signaling.

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References

- 1. merckmillipore.com [merckmillipore.com]
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